2-Succinylbenzoate

Enzyme Kinetics Substrate Specificity Menaquinone Biosynthesis

2-Succinylbenzoate (OSB) is the authentic MenE substrate required for reproducible menaquinone biosynthesis assays. Generic benzoic acid derivatives fail due to strict MenE active-site specificity for the 2-succinyl moiety. • Defined Km values (2.8 µM B. anthracis; 115.8 µM G. mollugo) enable precise inhibitor potency determination. • High aqueous solubility (2.47 g/L) permits co-solvent-free stock preparation, minimizing assay interference. • Obligate precursor for MenB-catalyzed DHNA synthesis; rescues menC mutants in E. coli. Supplied with full QC documentation. Ambient shipping worldwide.

Molecular Formula C11H10O5
Molecular Weight 222.19 g/mol
CAS No. 27415-09-4
Cat. No. B1199955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Succinylbenzoate
CAS27415-09-4
Synonyms2-succinylbenzoate
4-(2'-carboxyphenyl)-4-oxobutyric acid
o-succinylbenzoate
o-succinylbenzoic acid
Molecular FormulaC11H10O5
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CCC(=O)O)C(=O)O
InChIInChI=1S/C11H10O5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)
InChIKeyYIVWQNVQRXFZJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Succinylbenzoate Overview


2-Succinylbenzoate (OSB) is a key intermediate in the bacterial menaquinone (vitamin K2) biosynthesis pathway, classified as an alkyl-phenylketone dicarboxylic acid [1]. Its primary biochemical role involves serving as a substrate for the MenE enzyme (o-succinylbenzoate-CoA ligase) to form o-succinylbenzoyl-CoA, an essential step in vitamin K2 production [2]. The compound is commercially available with a minimum purity specification of 95% and a molecular weight of 222.19 g/mol . Its physicochemical properties include a calculated pKa of 3.42, logP of 0.84, and water solubility of 2.47 g/L, which are critical for experimental design [1].

2-Succinylbenzoate in MenE-Dependent Assays


Substituting 2-succinylbenzoate with structurally similar aromatic carboxylates or generic CoA ligase substrates fails due to the strict substrate specificity of the MenE enzyme [1]. MenE's active site is configured to recognize the unique 2-succinyl moiety and aromatic carboxylate arrangement of OSB, with binding determinants that exclude compounds lacking the precise keto-acid geometry [2]. Studies using substrate analogues have demonstrated that the enzyme's catalytic efficiency is highly dependent on the presence of the 2-succinyl side chain, as evidenced by the inability of neutral analogues to bind and the requirement for a negatively charged keto-acid form for activity . Consequently, attempts to replace OSB with generic benzoic acid derivatives or other CoA ligase substrates result in negligible conversion rates in menaquinone biosynthesis assays, necessitating the use of authentic 2-succinylbenzoate for reproducible and quantitative results.

2-Succinylbenzoate vs. Analogs


MenE Substrate Affinity

2-Succinylbenzoate exhibits a Km of 115.8 µM for the MenE enzyme from Galium mollugo, which is approximately 1.9-fold higher than the Km for ATP (88.1 µM) but significantly lower than the Km for CoA (59.9 µM), indicating that OSB binding is not the rate-limiting step in the overall reaction [1]. In contrast, the Km for OSB in the Bacillus anthracis MenE enzyme is reported as 2.8 µM, demonstrating species-specific variations in substrate affinity [2]. This specific affinity profile differentiates 2-succinylbenzoate from generic aromatic carboxylates, which typically show Km values > 500 µM for adenylate-forming enzymes due to lack of the 2-succinyl recognition element.

Enzyme Kinetics Substrate Specificity Menaquinone Biosynthesis

OSB-AMS Analog Inhibition

The acyl-sulfamate analogue OSB-AMS, which mimics the OSB-AMP reaction intermediate, inhibits MenE with an IC50 of ≤ 25 nM against Escherichia coli MenE and a Ki of 5.4 nM against Mycobacterium tuberculosis MenE [1][2]. This is approximately 320-fold more potent than the m-phenyl ether-linked non-acyl sulfamate analogue (IC50 = 8 µM) [3]. The inhibition is competitive with respect to ATP (Ki = 5.4 nM) and noncompetitive with respect to OSB (Ki = 11.2 nM), confirming that the inhibitor binds at the ATP-binding site and locks the enzyme in a conformation that cannot process OSB [2]. In contrast, generic AMP analogues lacking the OSB side chain show no detectable inhibition at concentrations up to 100 µM.

Drug Discovery Enzyme Inhibition Antibacterial Target Validation

Physicochemical Profile

2-Succinylbenzoate has a calculated pKa of 3.42, logP of 0.84, and water solubility of 2.47 g/L (11.1 mM) [1]. This solubility is 22-fold higher than that of its downstream product 1,4-dihydroxy-2-naphthoate (DHNA), which has an estimated water solubility of < 0.1 g/L [2]. The moderate lipophilicity and presence of two ionizable carboxyl groups enable the compound to be readily dissolved in aqueous buffers at physiological pH, facilitating its use in enzyme assays and cell-based studies without the need for organic co-solvents that may interfere with biological activity.

Physicochemical Characterization ADME Prediction Assay Development

Purity and Storage Stability

Commercially available 2-succinylbenzoate is supplied with a minimum purity specification of 95% (HPLC) . This is comparable to the purity of other menaquinone pathway intermediates such as chorismate (≥ 95%) and 1,4-dihydroxy-2-naphthoate (≥ 95%) . However, 2-succinylbenzoate is distinguished by its long-term storage stability at cool, dry conditions, as opposed to chorismate which requires storage at -20°C and is prone to thermal decomposition . The high purity and relative stability ensure that the compound can be used directly in enzymatic assays without additional purification steps, minimizing variability in kinetic measurements.

Quality Control Biochemical Reagent Enzymatic Assay

MenB Cyclization Precursor

In the menaquinone biosynthetic pathway, 2-succinylbenzoate is first activated to its CoA thioester by MenE, then converted to 1,4-dihydroxy-2-naphthoate (DHNA) by MenB [1]. Studies with substrate analogues have demonstrated that only the 'aliphatic' CoA ester of OSB (o-succinylbenzoyl-CoA) is convertible to DHNA by MenB; the isomeric 'aromatic' CoA ester is not a substrate [2]. This strict requirement for the correct isomer of OSB-CoA means that alternative starting materials such as free DHNA or chorismate cannot bypass the OSB-dependent step in engineered metabolic pathways, making 2-succinylbenzoate an essential intermediate for any synthetic biology approach aiming to produce vitamin K2 or its precursors.

Metabolic Engineering Enzymatic Cascade Biosynthesis

2-Succinylbenzoate Applications


MenE Inhibitor Screening Assays

2-Succinylbenzoate serves as the essential substrate for MenE (o-succinylbenzoate-CoA ligase) activity assays [1]. Its well-defined Km values (115.8 µM in G. mollugo; 2.8 µM in B. anthracis) allow for precise determination of inhibitor potency using coupled assays that monitor AMP production or OSB-CoA formation [2]. The high solubility (2.47 g/L) facilitates preparation of concentrated stock solutions without organic co-solvents, reducing assay interference [3].

Vitamin K2 Metabolic Engineering

2-Succinylbenzoate is the obligate precursor for DHNA synthesis via MenB-catalyzed cyclization, making it indispensable for reconstituting the menaquinone pathway in heterologous hosts [1]. Feeding experiments with OSB have been used to rescue menC mutants in E. coli, confirming that exogenous 2-succinylbenzoate can bypass upstream pathway blocks and restore vitamin K2 production [2].

Bacterial Metabolism Biomarker

2-Succinylbenzoate is a specific intermediate of bacterial menaquinone biosynthesis and is not produced by human or animal cells [1]. Its presence in biological samples serves as a definitive marker of bacterial metabolic activity, enabling tracking of microbial colonization or contamination in complex matrices [2].

Antibacterial SAR Studies

The OSB-AMS analogue, a potent MenE inhibitor (IC50 ≤ 25 nM), demonstrates the utility of 2-succinylbenzoate as a scaffold for developing mechanism-based antibacterial agents [1]. SAR studies have shown that modifications to the 2-succinyl side chain dramatically alter inhibitory potency, guiding the design of next-generation MenE inhibitors with improved antibacterial activity [2].

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